Naquotinib Naquotinib Naquotinib has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations, among others.
Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
Brand Name: Vulcanchem
CAS No.: 1448232-80-1
VCID: VC0005810
InChI: InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
SMILES: CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Molecular Formula: C30H42N8O3
Molecular Weight: 562.7 g/mol

Naquotinib

CAS No.: 1448232-80-1

Cat. No.: VC0005810

Molecular Formula: C30H42N8O3

Molecular Weight: 562.7 g/mol

Purity: ≥98% by HPLC

* For research use only. Not for human or veterinary use.

Naquotinib - 1448232-80-1

CAS No. 1448232-80-1
Molecular Formula C30H42N8O3
Molecular Weight 562.7 g/mol
IUPAC Name 6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Standard InChI InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Standard InChI Key QKDCLUARMDUUKN-XMMPIXPASA-N
Isomeric SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Appearance Crystalline solid

Chemical and Physical Properties

Naquotinib, identified as a pyrazine carboxamide-based EGFR tyrosine kinase inhibitor, possesses distinctive molecular characteristics that define its pharmacological behavior. The compound features a molecular formula of C30H42N8O3 with a calculated molecular weight of 562.7 g/mol . In the PubChem database, Naquotinib is indexed under CID 71667668, with several synonyms including ASP8273 and compound identifier 1448232-80-1 .

The structural composition of Naquotinib contributes significantly to its selective binding properties within the ATP-binding pocket of mutant EGFR proteins. This structural arrangement facilitates its covalent binding mechanism, which is crucial for targeting specific EGFR mutations while minimizing interaction with wild-type EGFR configurations. The compound's molecular design was specifically engineered to address the limitations of earlier generations of EGFR inhibitors, particularly regarding resistance mechanisms that frequently emerge during treatment regimens.

The development timeline for Naquotinib shows its first creation date in the PubChem database as September 2, 2013, with the most recent modification recorded on March 15, 2025, indicating ongoing characterization and refinement of its properties .

Preclinical Efficacy

Extensive preclinical investigations have characterized Naquotinib's efficacy against various EGFR mutations, establishing its potential therapeutic value. In vitro studies demonstrated that Naquotinib effectively inhibits EGFR with activating mutations as well as the T790M resistance mutation while showing minimal activity against wild-type EGFR .

Cellular Activity

In human lung cancer-derived cell lines harboring EGFR mutations, Naquotinib shows a clear sensitivity pattern. For cell lines with classical EGFR mutations such as exon 19 deletion and L858R mutations, Naquotinib dramatically inhibits cell proliferation . Similarly, in cell lines harboring EGFR T790M mutations, including PC-9ER (exon 19del+T790M) and H1975 (L858R+T790M), Naquotinib effectively suppresses cellular growth .

Comparative analyses reveal that the efficacy of Naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M is comparable to that of osimertinib, another third-generation EGFR-TKI . Notably, Naquotinib demonstrates superior potency compared to osimertinib specifically against cells harboring the L858R+T790M mutation . Additionally, both Naquotinib and osimertinib exhibit comparable efficacy and a wide therapeutic window for cells with EGFR exon 20 insertions .

Immunoblot analyses confirm that the inhibition of cell proliferation is mediated through the suppression of EGFR and its downstream signaling pathways, validating the mechanism of action at the molecular level .

Comparison with Other EGFR-TKIs

Naquotinib's position within the landscape of EGFR-TKIs can be understood through comparative analyses with other inhibitors in this class, particularly other third-generation agents like osimertinib.

Efficacy Comparisons

Pharmacological characterizations have assessed Naquotinib's efficacy alongside other EGFR-TKIs against clinically relevant EGFR mutations. As summarized in the table below, these comparisons reveal distinctive efficacy patterns:

EGFR MutationNaquotinib EfficacyComparison to Osimertinib
L858RHigh potencyComparable
Exon 19 deletionHigh potencyComparable
L858R+T790MHigh potencyMore potent than osimertinib
Exon 19 deletion+T790MHigh potencyComparable
EGFR exon 20 insertionsModerate potencyComparable with wide therapeutic window

This comparative profile demonstrates Naquotinib's particular strength against the L858R+T790M mutation, where it outperforms osimertinib . Additionally, both Naquotinib and osimertinib show similar efficacy against EGFR exon 20 insertion mutations, which are generally resistant to first and second-generation EGFR-TKIs .

Distinctive Features

A distinguishing characteristic of Naquotinib compared to other EGFR-TKIs is its inhibitory effect on AXL phosphorylation . Neither erlotinib nor osimertinib demonstrates this capability, which may explain Naquotinib's additional activity against cells with AXL overexpression .

Structural analyses have partially elucidated the mechanism of activation and sensitivity/resistance to EGFR-TKIs in two EGFR exon 20 insertion mutants: A767_V769dupASV and Y764_V765insHH . These structural insights contribute to understanding the molecular basis for Naquotinib's efficacy against these challenging mutations.

The comparative assessment positions Naquotinib as a valuable addition to the therapeutic arsenal, with potential advantages in specific clinical contexts, particularly those involving T790M mutations and AXL-mediated resistance mechanisms.

Clinical Development

Naquotinib has advanced through various stages of clinical development, reaching a maximum clinical trial phase of III across all indications . This progression through the clinical pipeline reflects its promising therapeutic potential established in preclinical studies.

Clinical Applications

The primary clinical applications under investigation for Naquotinib include:

  • Solid Tumors

  • Non-small Cell Lung Cancer

  • NSCLC with EGFR-activating mutations

  • NSCLC with T790M resistance mutations

  • NSCLC with various EGFR mutation types

These indications align with the preclinical efficacy profile, focusing on contexts where Naquotinib's selective inhibition of mutant EGFR forms and additional activity against AXL signaling could provide clinical benefit.

Structural Studies Supporting Clinical Development

Structural modeling has contributed significantly to understanding Naquotinib's interaction with various EGFR mutants, particularly exon 20 insertion mutations . These structural insights have helped elucidate both the mechanism of activation of these mutations and their sensitivity or resistance to EGFR-TKIs, including Naquotinib .

Such structural investigations provide valuable information for clinical development strategies, potentially guiding patient selection based on specific mutation profiles and helping to predict resistance mechanisms that might emerge during treatment.

Resistance Mechanisms and Strategies

Despite the advances represented by third-generation EGFR-TKIs like Naquotinib, resistance remains a significant challenge in the long-term management of EGFR-mutated NSCLC. Understanding these resistance mechanisms and developing strategies to overcome them is crucial for optimizing clinical outcomes.

Overcoming Resistance

Naquotinib's ability to inhibit AXL phosphorylation represents a potential strategy to address one specific resistance mechanism, as AXL activation is recognized as an alternative bypass pathway contributing to resistance to EGFR-TKIs . The demonstrated antitumor activity against PC-9 cells overexpressing AXL, both in vitro and in vivo, suggests potential efficacy in contexts where AXL overexpression mediates resistance .

Structural analyses of EGFR exon 20 insertion mutations have provided insights into the molecular basis of both activation and resistance mechanisms, potentially guiding the development of next-generation inhibitors or combination strategies . This structural understanding may inform approaches to overcome resistance to Naquotinib and other third-generation EGFR-TKIs.

The development of comprehensive strategies to address resistance will likely involve combination approaches targeting multiple resistance pathways simultaneously, as well as sequential treatment strategies that anticipate and preemptively address emerging resistance mechanisms.

Future Directions

Expanded Mutation Profiling

Further characterization of Naquotinib's activity against a broader spectrum of EGFR mutations, including rare and complex mutations, would enhance understanding of its potential applications. Comprehensive mutation profiling could identify additional patient subpopulations that might benefit from Naquotinib treatment, beyond those with common activating mutations and the T790M resistance mutation.

Combination Strategies

Investigating Naquotinib's efficacy in combination with other targeted therapies, immunotherapies, or conventional chemotherapy could uncover synergistic approaches to overcome resistance and improve outcomes. Particularly promising are combinations targeting complementary resistance pathways, which could provide more durable responses than monotherapy approaches.

Molecular Basis of AXL Inhibition

The promising inhibitory effect of Naquotinib on AXL phosphorylation warrants deeper exploration. Understanding the molecular basis of this dual inhibition could inform the design of next-generation inhibitors with optimized multi-target profiles or guide the development of rational combination strategies targeting both EGFR and AXL signaling pathways.

Biomarker Development

Identifying biomarkers predictive of response or resistance to Naquotinib would facilitate patient selection and personalized treatment approaches. These biomarkers might include specific EGFR mutation patterns, AXL expression levels, or signatures of downstream pathway activation, all of which could guide clinical decision-making and improve treatment outcomes.

The continued structural analysis of Naquotinib's interactions with various EGFR mutants will provide valuable insights for the rational design of future inhibitors with enhanced potency and selectivity profiles, particularly against challenging mutations like exon 20 insertions .

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